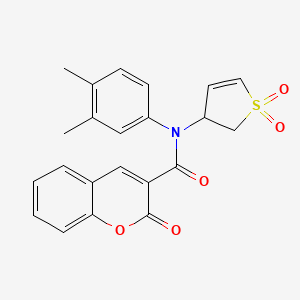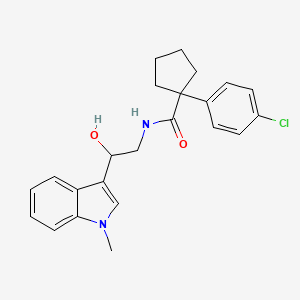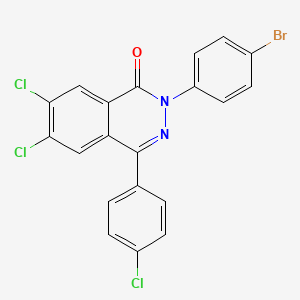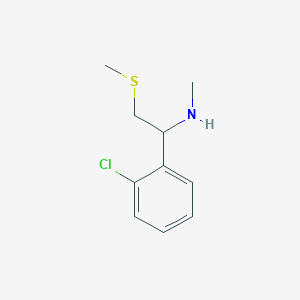
(R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride” is a chemical compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “R-” prefix indicates that it’s the R-enantiomer of the compound .
Molecular Structure Analysis
The molecular structure of “®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride” can be inferred from its name. It likely contains a pyrrolidine ring, a nitro group (-NO2), and a phenoxy group (-OC6H5) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Pyrrolidines are crucial in heterocyclic organic chemistry, exhibiting biological effects and utility in medicine, dyes, and agrochemicals. Their synthesis, particularly through [3+2] cycloaddition reactions, is vital for producing pyrrolidine derivatives with potential application across these areas. The study of pyrrolidine chemistry, including the synthesis of pyrrolidine derivatives through various chemical reactions, is essential for developing new compounds with enhanced properties for industrial and pharmaceutical applications (Żmigrodzka et al., 2022).
Antioxidants and Medical Imaging
Pyrrolidine and piperidine nitroxyl radicals are recognized for their roles as antioxidants, contrast agents, spin probes, radiation protective agents, and polymerization mediators. The development of functional nitroxyl radicals, focusing on stability and reactivity, opens new avenues in antioxidant therapy, medical imaging, and as radical polymerizers (Kinoshita et al., 2009).
Environmental Applications
In environmental science, the study of chromophoric dissolved organic matter (CDOM) and its photoproduction of one-electron reducing intermediates highlights the importance of pyrrolidine derivatives. These compounds participate in reducing reactions, impacting the photochemistry of natural waters and potentially contributing to the degradation of environmental pollutants (Zhang & Blough, 2016).
Advanced Materials
Pyrrolidine-based polymers exhibit remarkable properties such as solubility in common organic solvents, high thermal stability, and excellent hydrophobicity, making them suitable for various applications in material science. These polymers are utilized in coatings, films, and composites, demonstrating the versatility of pyrrolidine derivatives in developing new materials with specific properties (Huang et al., 2017).
Bioremediation
The degradation of environmental pollutants, such as p-nitrophenol, by bacterial enzymes involving pyrrolidine derivatives, underlines the potential of these compounds in bioremediation strategies. Understanding the enzymatic pathways and genetic mechanisms underlying the degradation processes could lead to improved methods for cleaning up contaminated environments (Kitagawa, Kimura, & Kamagata, 2004).
Zukünftige Richtungen
The future directions for the study of “®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride” could involve further exploration of its potential applications, such as its use as an antiviral agent, similar to related compounds . Further studies could also focus on its synthesis, properties, and safety profile.
Eigenschaften
IUPAC Name |
(3R)-3-(2-nitrophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGSGDMXNWCTSX-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=C2[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2826219.png)
![1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2826221.png)

![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826226.png)


![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2826232.png)



![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide](/img/structure/B2826237.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2826238.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2826240.png)
![3-heptyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2826241.png)